molecular formula C16H13NO B1613950 3-(3-Phenylpropanoyl)benzonitrile CAS No. 898764-08-4

3-(3-Phenylpropanoyl)benzonitrile

Cat. No. B1613950
CAS RN: 898764-08-4
M. Wt: 235.28 g/mol
InChI Key: IXURKHAXPCDSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Phenylpropanoyl)benzonitrile is a chemical compound . It is used in various chemical reactions and has several applications .


Synthesis Analysis

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-Phenylpropanoyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .


Chemical Reactions Analysis

Benzonitriles can be synthesized via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes with 4-arylsulfonyl-2-butenenitriles . Another approach involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-(3-Phenylpropanoyl)benzonitrile have been analyzed using various methods . These include the use of Density Functional Theory for molecular structure analysis and the calculation of wavenumbers for vibrational mode analysis .

Scientific Research Applications

Biosynthetic Pathways in Bacteria

Research on plant-like biosynthetic pathways in bacteria highlights the biochemical and genetic characterization of streptomycete biosynthetic pathways to benzoic acid and type III polyketide synthase (PKS)-derived products. This insight bridges the biosynthetic capabilities of plants and bacteria, providing a model for benzoate biosynthesis that could be relevant to understanding the roles of compounds like 3-(3-Phenylpropanoyl)benzonitrile in nature and synthetic applications (Moore et al., 2002).

Organic Synthesis

A study on the reactions of β-(lithiomethyl)azines with nitriles describes a route to pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines, showcasing the versatility of nitriles in organic synthesis and hinting at the potential chemical reactivity of 3-(3-Phenylpropanoyl)benzonitrile (Davis et al., 1992).

Photocarboxylation of Benzylic C–H Bonds

Innovative photocarboxylation techniques for benzylic C–H bonds with CO2 under metal-free conditions have been explored, offering a green chemistry approach to creating valuable carboxylic acids from benzylic compounds, which may include derivatives of 3-(3-Phenylpropanoyl)benzonitrile (Meng et al., 2019).

Fluorescence Sensing

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) demonstrates the development of fluorescent chemosensors for pH detection, suggesting the potential for compounds like 3-(3-Phenylpropanoyl)benzonitrile to be used in designing new materials for biological and environmental sensing applications (Li et al., 2018).

Laccase-Catalyzed Arylation

The laccase-catalyzed α-arylation of benzoylacetonitrile with substituted hydroquinones highlights an environmentally friendly method for modifying primary nitriles, which could be applied to the synthesis or functionalization of compounds like 3-(3-Phenylpropanoyl)benzonitrile for pharmaceutical or material science applications (Cannatelli & Ragauskas, 2015).

Catalytic Applications

Studies on the catalytic design relevance, showcasing the activation of nitriles by metal ligand cooperation, reveal the potential of 3-(3-Phenylpropanoyl)benzonitrile in catalysis and organic synthesis, enhancing the understanding of nitrile reactivity and its applications in developing new catalytic processes (Vogt et al., 2013).

Mechanism of Action

Future Directions

Future research could focus on the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

properties

IUPAC Name

3-(3-phenylpropanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-12-14-7-4-8-15(11-14)16(18)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXURKHAXPCDSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643969
Record name 3-(3-Phenylpropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898764-08-4
Record name 3-(1-Oxo-3-phenylpropyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Phenylpropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Phenylpropanoyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(3-Phenylpropanoyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-(3-Phenylpropanoyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-(3-Phenylpropanoyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-(3-Phenylpropanoyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-(3-Phenylpropanoyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.